molecular formula C25H35N3O2 B247611 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine

1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B247611
M. Wt: 409.6 g/mol
InChI Key: YWARWDVCGFNPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as EMD-386088, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of piperazine derivatives and has been shown to have a high affinity for serotonin receptors in the brain. In

Mechanism of Action

The mechanism of action of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves its binding to the 5-HT1A and 5-HT7 receptors in the brain. This binding leads to an increase in the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood, cognition, and behavior. The increased release of serotonin leads to an improvement in mood and a reduction in anxiety and depression symptoms. 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been shown to have an analgesic effect by modulating the activity of pain-sensing neurons in the spinal cord.
Biochemical and Physiological Effects:
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety and depression symptoms. 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been shown to have an analgesic effect by modulating the activity of pain-sensing neurons in the spinal cord. Additionally, it has been shown to have an effect on the levels of various neurotransmitters such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This makes it a useful tool for studying the role of these receptors in regulating mood, cognition, and behavior. 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been shown to have an analgesic effect, making it a useful tool for studying pain-sensing neurons in the spinal cord.
One of the limitations of using 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its potential for off-target effects. 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been shown to have an effect on the levels of various neurotransmitters such as dopamine and norepinephrine, which may complicate the interpretation of results. Additionally, 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. One potential direction is the further exploration of its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Another potential direction is the study of its potential use as an analgesic and its effect on pain-sensing neurons in the spinal cord. Additionally, further studies are needed to establish the safety and efficacy of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine in humans.

Synthesis Methods

The synthesis of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves a multi-step process that starts with the reaction of 2-methoxyphenylpiperazine with 2-chloroethanol to form 2-(2-methoxyphenyl)piperazin-1-yl)ethanol. This intermediate is then reacted with 2-ethoxybenzyl chloride to form 1-[1-(2-ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors are known to play a crucial role in regulating mood, cognition, and behavior. 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been studied for its potential use in treating neuropathic pain and as an analgesic.

properties

Molecular Formula

C25H35N3O2

Molecular Weight

409.6 g/mol

IUPAC Name

1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C25H35N3O2/c1-3-30-24-10-6-4-8-21(24)20-26-14-12-22(13-15-26)27-16-18-28(19-17-27)23-9-5-7-11-25(23)29-2/h4-11,22H,3,12-20H2,1-2H3

InChI Key

YWARWDVCGFNPOX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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